![molecular formula C5H3F3N2O2S2 B3031688 {[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]thio}acetic acid CAS No. 62616-87-9](/img/structure/B3031688.png)
{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]thio}acetic acid
Overview
Description
“{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]thio}acetic acid” is a compound that contains a trifluoromethyl group, which is a functional group with the formula -CF3 . The trifluoromethyl group is often used in pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The molecular structure of “{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]thio}acetic acid” consists of a thiadiazole ring attached to a trifluoromethyl group and a thioacetic acid group . The empirical formula is C8H6F3NO2S and the molecular weight is 237.20 .Physical And Chemical Properties Analysis
“{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]thio}acetic acid” is a solid compound . The unique physicochemical properties of the trifluoromethyl group contribute to the overall properties of the compound .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of {[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]thio}acetic acid, also known as 2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid. Each field is given a separate and detailed section with a clear and descriptive heading.
Pharmaceutical Applications
{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]thio}acetic acid: has shown potential in the pharmaceutical industry due to its unique structural properties. The trifluoromethyl group enhances the compound’s metabolic stability and bioavailability, making it a valuable scaffold for drug development. Research has indicated its potential use in the synthesis of novel anti-inflammatory and antimicrobial agents . The compound’s ability to interact with various biological targets makes it a promising candidate for further drug discovery and development.
Agrochemical Applications
In the field of agrochemicals, {[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]thio}acetic acid is utilized for its pesticidal properties. The trifluoromethyl group contributes to the compound’s effectiveness in protecting crops from pests and diseases. Studies have demonstrated its use in the development of herbicides and fungicides that are more effective and environmentally friendly compared to traditional chemicals . This compound’s stability and efficacy make it a valuable addition to modern agricultural practices.
Material Science Applications
The unique chemical structure of {[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]thio}acetic acid lends itself to applications in material science. It has been explored for use in the synthesis of advanced polymers and coatings. The trifluoromethyl group imparts desirable properties such as hydrophobicity, thermal stability, and chemical resistance . These characteristics are particularly useful in developing high-performance materials for industrial applications, including protective coatings and specialty polymers.
Catalysis
{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]thio}acetic acid: has been investigated as a ligand in catalytic processes. Its ability to stabilize transition metal complexes makes it an effective catalyst in various organic reactions. Research has shown its application in cross-coupling reactions and other catalytic transformations, enhancing reaction efficiency and selectivity . This compound’s role in catalysis is crucial for developing more sustainable and efficient chemical processes.
Future Directions
Mechanism of Action
Target of Action
The primary targets of {[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]thio}acetic acid are currently unknown
Mode of Action
It’s known that the trifluoromethyl group often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .
properties
IUPAC Name |
2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2O2S2/c6-5(7,8)3-9-10-4(14-3)13-1-2(11)12/h1H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSSTXVXHXIMKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)SC1=NN=C(S1)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40629719 | |
Record name | {[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40629719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]thio}acetic acid | |
CAS RN |
62616-87-9 | |
Record name | {[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40629719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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